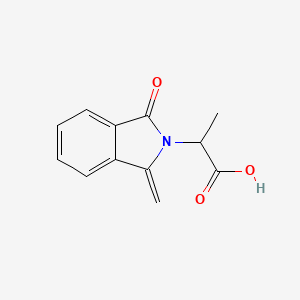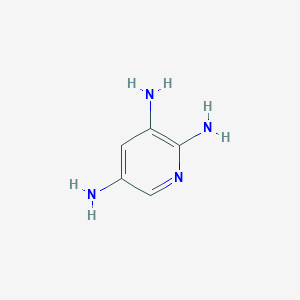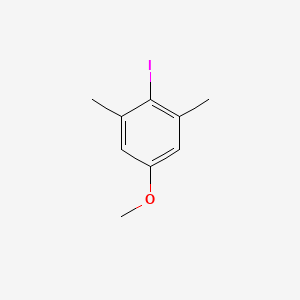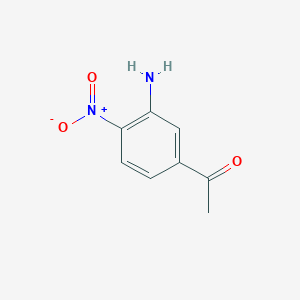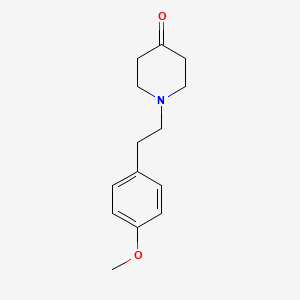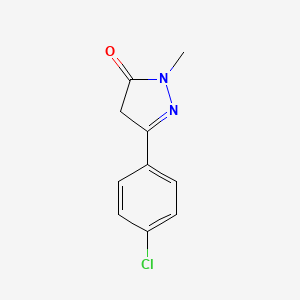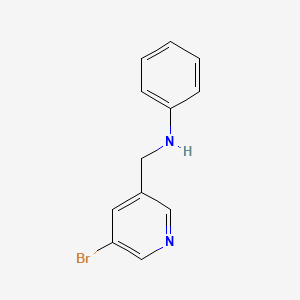![molecular formula C13H18ClNO3 B1628140 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride CAS No. 92041-43-5](/img/structure/B1628140.png)
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride
Overview
Description
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is a chemical compound with the molecular formula C13H18ClNO3 and a molecular weight of 271.74 g/mol. It is known for its unique structure, which includes a morpholine ring and a phenyl group with a hydroxy and ethanone substituent. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride involves several steps. One common method includes the reaction of 4-hydroxyacetophenone with morpholine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride involves its interaction with specific molecular targets. The hydroxy and ethanone groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The morpholine ring can also interact with biological membranes, influencing the compound’s distribution and efficacy .
Comparison with Similar Compounds
1-[4-Hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone hydrochloride can be compared with similar compounds such as:
4-Hydroxyacetophenone: Lacks the morpholine ring, making it less versatile in certain applications.
Morpholine: Does not have the phenyl group or hydroxy and ethanone substituents, limiting its use in specific reactions.
1-(4-Morpholinylmethyl)phenyl ethanone: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-10(15)11-2-3-13(16)12(8-11)9-14-4-6-17-7-5-14;/h2-3,8,16H,4-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLHJUMZZJWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CN2CCOCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610033 | |
| Record name | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92041-43-5 | |
| Record name | 1-{4-Hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



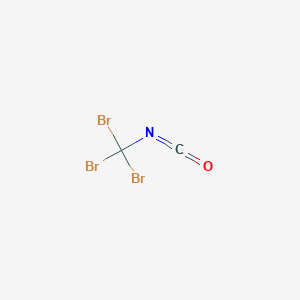

![trans-4-[4-(3-Butenyl)cyclohexyl]benzonitrile](/img/structure/B1628060.png)
